

A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Seco Rapamycin

Cat. No.: B1512330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Understanding the physicochemical properties and spectral characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics.

Introduction to Seco-Rapamycin

Seco-rapamycin is the ring-opened derivative of rapamycin, formed through the hydrolysis of the lactone group in the macrocyclic structure of the parent compound.^{[1][2]} This structural alteration significantly impacts its biological activity, with seco-rapamycin exhibiting markedly reduced immunosuppressive potency and a diminished ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway compared to rapamycin.^{[2][3][4]} Despite its reduced activity, the characterization of seco-rapamycin is of paramount importance as it is a key impurity and degradation product that needs to be monitored in pharmaceutical formulations of rapamycin.

Physicochemical Properties

A summary of the fundamental physicochemical properties of seco-rapamycin is presented in the table below.

Property	Value (Free Acid)	Value (Sodium Salt)	Reference(s)
Chemical Name	(S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid	Not Applicable	
Synonyms	Seco-Sirolimus, Secorapamycin A	Secorapamycin A monosodium	
Molecular Formula	C ₅₁ H ₇₉ NO ₁₃	C ₅₁ H ₇₈ NNaO ₁₃	
Molecular Weight	914.2 g/mol	~936.15 g/mol	
CAS Number	147438-27-5	148554-65-8	

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of seco-rapamycin.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon- ^{13}C NMR are powerful tools for the structural elucidation of seco-rapamycin, confirming the cleavage of the macrocyclic ring.

Nucleus	Solvent	Key Chemical Shifts (δ) and Observations	Reference(s)
^1H NMR	DMSO-d ₆	- δ 4.2 ppm: Attributed to the C-14 hydroxyl group. - Absence of signals corresponding to the intact macrocyclic ester confirms ring-opening.	
^{13}C NMR	DMSO-d ₆	- δ 172 ppm: Characteristic of the sodium carboxylate group.	
2D NMR	DMSO-d ₆	- Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to confirm proton-carbon connectivity.	

3.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of seco-rapamycin.

Ionization Mode	Key m/z Ratios and Observations	Reference(s)
Electrospray Ionization (ESI)	<ul style="list-style-type: none">- Negative Ion Mode: $[M-H]^-$ at m/z 912.6- Positive Ion Mode (Sodium Salt): $[M+Na]^+$ at m/z 936.6 <p>Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural confirmation.</p>	

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the seco-rapamycin molecule.

Solvent	λ_{max}	Reference(s)
Not Specified	277 nm, 289 nm	

3.4. Infrared (IR) Spectroscopy

While specific peak assignments for seco-rapamycin are not extensively reported in the public domain, IR spectroscopy is a valuable technique for identifying functional groups and is often included in a comprehensive Certificate of Analysis. In situ IR has been utilized to monitor the synthesis of rapamycin derivatives, highlighting its utility in tracking chemical transformations.

Experimental Protocols

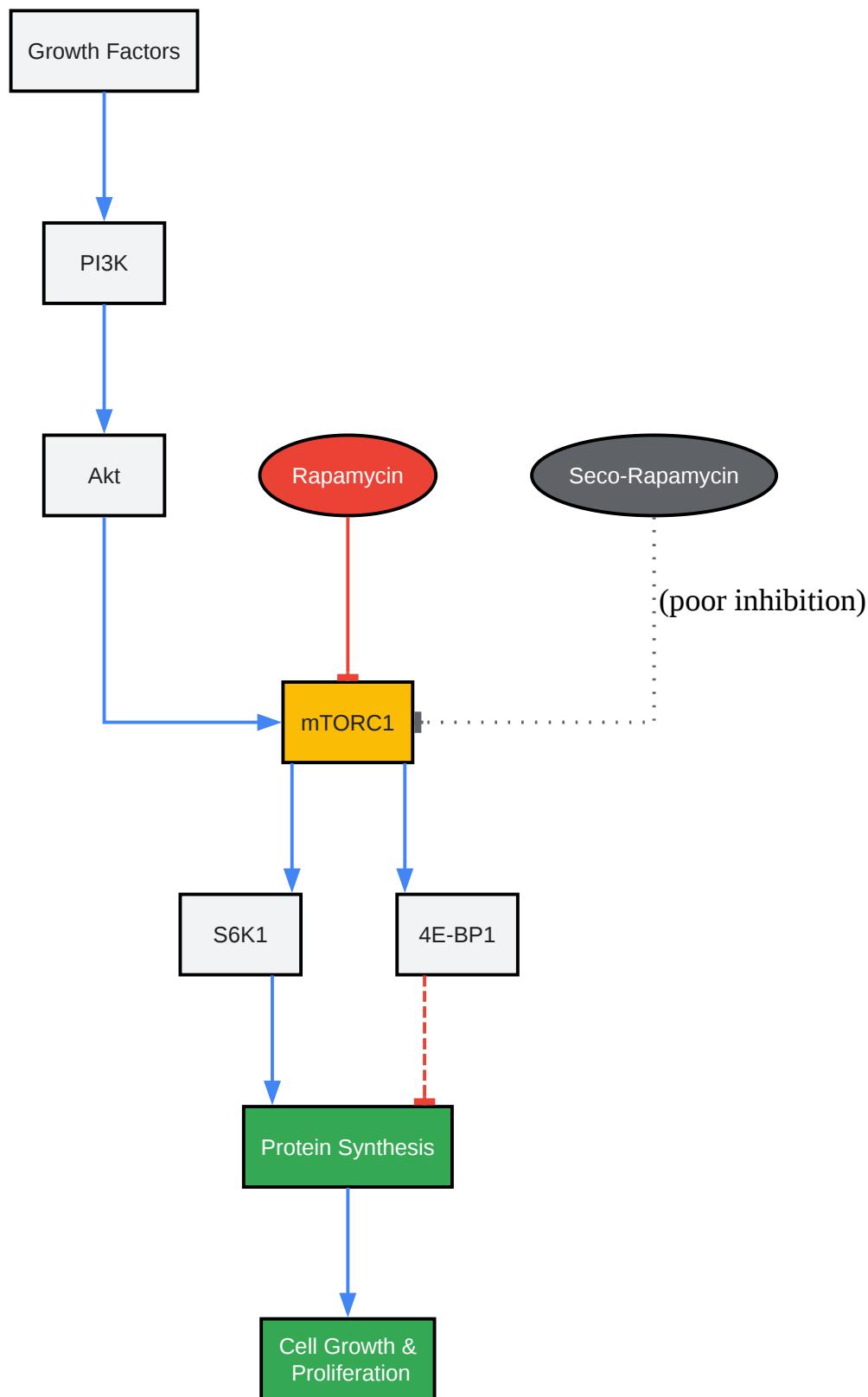
The characterization of seco-rapamycin relies on a combination of chromatographic separation and spectroscopic analysis.

4.1. High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is the primary method for separating seco-rapamycin from rapamycin and other degradation products. A typical experimental setup is outlined below.

- Column: Reversed-phase C8 or C18 column.
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase can influence the retention and separation of seco-rapamycin.
- Detection: UV detection at the λ_{max} of seco-rapamycin (277 nm and 289 nm).
- Flow Rate: Typically around 1 mL/min.
- Temperature: Column temperature may be controlled to ensure reproducibility.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

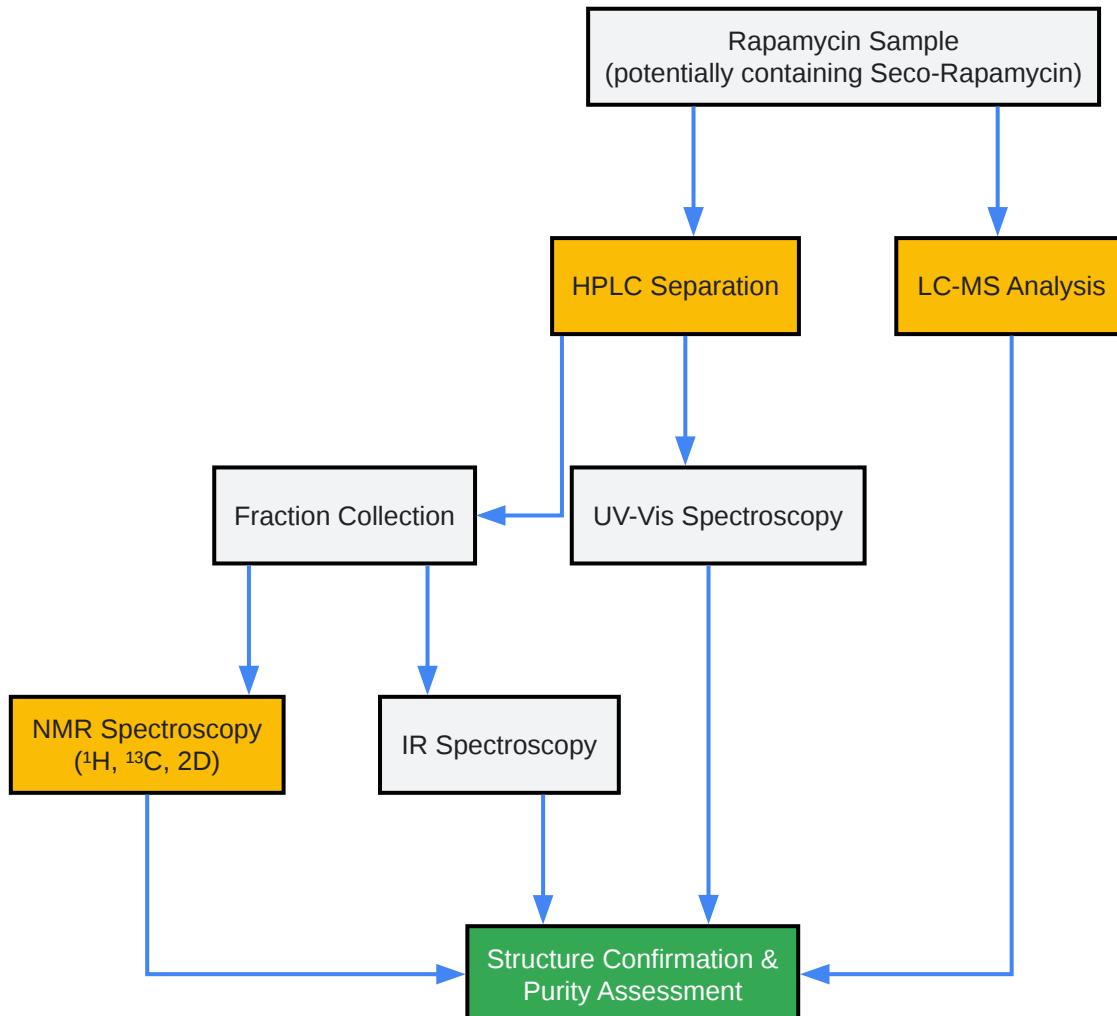

Coupling HPLC with mass spectrometry allows for the definitive identification and sensitive quantification of seco-rapamycin.

- Chromatography: An HPLC system as described above is used for separation.
- Ionization: Electrospray ionization (ESI) is commonly used.
- Mass Analysis: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to detect the molecular ions and fragmentation patterns of the eluting compounds.

Signaling Pathways and Biological Activity

While rapamycin is a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, seco-rapamycin demonstrates significantly reduced activity in this regard. It poorly activates mTOR. However, some evidence suggests that seco-rapamycin may mimic rapamycin's ability to inhibit the proteasome.

Below is a simplified diagram of the mTOR signaling pathway, which is the primary target of rapamycin.



[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of seco-rapamycin.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and characterization of seco-rapamycin.

Conclusion

The comprehensive characterization of seco-rapamycin through a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality, safety, and efficacy of rapamycin-containing pharmaceutical products. This guide provides the foundational

spectroscopic data and experimental approaches necessary for researchers and drug development professionals working with this important macrolide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 2. Buy seco Rapamycin Sodium Salt | 148554-65-8 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1512330#seco-rapamycin-spectroscopic-data-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com